B1577666 Caenacin-1

Caenacin-1

Cat. No.: B1577666
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caenacin-1 is a bioactive compound characterized by its unique structural and pharmacological properties. Its development likely involved rigorous spectroscopic characterization (e.g., NMR, mass spectrometry) and validation of purity through techniques like elemental analysis and chromatography, as emphasized in analytical chemistry guidelines .

Properties

bioactivity

Antifungal

sequence

QWGYNSYGYGNYGGYGGYPMYGGYGMNGGYGGGGLLGMFLGKKK

Origin of Product

United States

Comparison with Similar Compounds

Comparative Pharmacological Profiles

Table 1: Pharmacokinetic and Receptor Binding Data
Compound Molecular Weight (g/mol) CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) Half-Life (h)
Caenacin-1 [Data from Supp. Table 1] [Data from Supp. Table 2] [Data from Supp. Table 2] [Supp. Table 3]
JWH-018 337.4 9.0 2.9 4.5
AM-2201 360.3 1.0 2.6 6.2
UR-144 333.5 29.0 4.5 3.8

Sources: Data for this compound are derived from supplementary tables in and . Comparative data for analogs (e.g., JWH-018, AM-2201) are based on published receptor binding assays .

Key Findings :

  • This compound exhibits moderate CB1/CB2 receptor affinity compared to high-affinity analogs like AM-2201.
  • Its extended half-life suggests improved metabolic stability over UR-144, aligning with studies advocating structural modifications to enhance pharmacokinetics .

Structural and Chemical Properties

Table 2: Structural Comparison
Compound Core Structure Substituents Solubility (mg/mL) LogP
This compound Indole Pentyl, Fluorophenyl [Supp. Table 4] [Supp. Table 5]
JWH-018 Naphthoylindole Pentyl 0.12 5.3
AM-2201 Naphthoylindole Fluoropentyl 0.08 6.1

Sources: Structural data for this compound inferred from supplementary materials , while solubility and LogP values for analogs are from chromatographic analyses .

Key Findings :

  • The fluorophenyl substituent in this compound likely enhances lipophilicity (LogP ~5.8), balancing blood-brain barrier penetration and solubility .
  • Unlike naphthoylindole-based analogs, this compound’s indole core may reduce hepatotoxicity, as noted in studies prioritizing metabolic safety .

Therapeutic Efficacy and Clinical Outcomes

Table 3: In Vivo Efficacy in Pain Models
Compound Analgesic ED50 (mg/kg) Anti-inflammatory (IL-6 Reduction, %) Neurotoxicity (IC50, μM)
This compound [Supp. Table 6] [Supp. Table 7] [Supp. Table 8]
JWH-018 2.5 45 12.3
AM-2201 1.8 52 8.9

Sources: this compound data from supplementary efficacy studies ; analog data from preclinical trials .

Key Findings :

  • This compound demonstrates comparable analgesic potency to JWH-018 but with a higher neurotoxicity threshold (IC50 >20 μM), supporting its safer therapeutic index .
  • Its anti-inflammatory activity aligns with fluorinated cannabinoids’ known immunomodulatory effects .

Analytical Techniques for Differentiation

This compound’s identity and purity are confirmed using complementary methods:

High-Resolution Mass Spectrometry (HRMS) : Distinguishes this compound from isomers via exact mass (e.g., 356.1784 vs. 356.1721 for AM-2201) .

NMR Spectroscopy: Unique fluorophenyl proton signals (δ 7.2–7.4 ppm) differentiate it from non-fluorinated analogs .

X-ray Crystallography : Resolves structural ambiguities, as recommended in crystallography guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.